molecular formula C9H11BrN2O2 B2730337 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine CAS No. 1340125-32-7

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine

Cat. No.: B2730337
CAS No.: 1340125-32-7
M. Wt: 259.103
InChI Key: JVJOQSNQZAOWAH-UHFFFAOYSA-N
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Description

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine is an organic compound with the molecular formula C9H11BrN2O2 It is a brominated pyrimidine derivative that features a tetrahydropyran-4-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine typically involves the bromination of 2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including the use of automated systems for precise control of temperature, reagent addition, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine derivatives.

    Oxidation: Formation of oxo derivatives of the pyrimidine ring.

    Reduction: Formation of de-brominated pyrimidine compounds.

Scientific Research Applications

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydropyran-4-yloxy group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: A simpler brominated pyrimidine without the tetrahydropyran-4-yloxy group.

    2-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine is unique due to the presence of both the bromine atom and the tetrahydropyran-4-yloxy group, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-2-(oxan-4-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c10-7-5-11-9(12-6-7)14-8-1-3-13-4-2-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJOQSNQZAOWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tetrahydro-2H-pyran-4-ol (200 mg) was mixed with THF (5 ml), and sodium hydride (55% suspended in oil) (120 mg) was added thereto, followed by stirring at room temperature for 5 minutes. 5-Bromo-2-chloropyrimidine (460 mg) was added to the reaction mixture, followed by stirring at room temperature. Water and EtOAc were added to the reaction mixture, and the organic layer was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/EtOAc) to obtain 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine (361 mg).
Quantity
200 mg
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5 mL
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120 mg
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460 mg
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reactant
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0 (± 1) mol
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solvent
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